molecular formula C18H15FN2O B13578414 (2Z)-2-cyano-3-(2-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide

(2Z)-2-cyano-3-(2-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide

Cat. No.: B13578414
M. Wt: 294.3 g/mol
InChI Key: CNTPOGBIOYLICG-WJDWOHSUSA-N
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Description

2-cyano-3-(2-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a cyano group, a fluorophenyl group, and a phenylethyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through the reaction of an appropriate amide with an α,β-unsaturated nitrile under basic conditions.

    Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

    Addition of the Phenylethyl Group: This can be done through a Friedel-Crafts alkylation reaction where a phenylethyl halide reacts with the enamide backbone in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of phenyl ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-cyano-3-(2-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyano group could participate in hydrogen bonding or other interactions with target molecules, while the fluorophenyl and phenylethyl groups could influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-3-(2-chlorophenyl)-N-(1-phenylethyl)prop-2-enamide: Similar structure but with a chlorine atom instead of fluorine.

    2-cyano-3-(2-bromophenyl)-N-(1-phenylethyl)prop-2-enamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-cyano-3-(2-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide can significantly influence its chemical properties, such as electronegativity and reactivity, making it unique compared to its chloro and bromo analogs.

Properties

Molecular Formula

C18H15FN2O

Molecular Weight

294.3 g/mol

IUPAC Name

(Z)-2-cyano-3-(2-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide

InChI

InChI=1S/C18H15FN2O/c1-13(14-7-3-2-4-8-14)21-18(22)16(12-20)11-15-9-5-6-10-17(15)19/h2-11,13H,1H3,(H,21,22)/b16-11-

InChI Key

CNTPOGBIOYLICG-WJDWOHSUSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C(=C\C2=CC=CC=C2F)/C#N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=CC=C2F)C#N

Origin of Product

United States

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